[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol

Medicinal Chemistry Computational Chemistry Structure-Based Drug Design

This 2-hydroxymethyl pyrrolidine bearing a furan-3-carbonyl substituent offers a regioisomerically distinct hydrogen-bonding topology not replicated by common furan-2-carbonyl analogs. The 3-furoyl geometry eliminates cisoid amide preorganization, delivering a unique conformational ensemble critical for structure-based drug design. It serves as a chiral precursor for oxidative γ-lactam synthesis—a transformation specific to the 2-hydroxymethyl position—and occupies underexplored SAR space in NK-3 receptor antagonism (EP2513052A1) and antibacterial screening. For CNS-focused libraries requiring a primary alcohol handle for derivatization, this compound provides a patent-differentiated starting point outside the densely claimed furan-2-carbonyl pyrrolidine landscape.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 1251391-87-3
Cat. No. B2834955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol
CAS1251391-87-3
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=COC=C2)CO
InChIInChI=1S/C10H13NO3/c12-6-9-2-1-4-11(9)10(13)8-3-5-14-7-8/h3,5,7,9,12H,1-2,4,6H2
InChIKeyMPMRGIZZZJPKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol (CAS 1251391-87-3) as a Structurally Differentiated Heterocyclic Building Block


[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol (CAS 1251391-87-3, molecular formula C10H13NO3, molecular weight 195.21 g/mol) is a chiral pyrrolidine-2-methanol derivative bearing a furan-3-carbonyl substituent on the pyrrolidine nitrogen . Its structural motif—a hydroxymethyl group at the pyrrolidine 2-position combined with a 3-furoyl amide—places it within the broader class of furan-pyrrolidine hybrids that have been explored as scaffolds in medicinal chemistry [1]. Unlike many in-class analogs that rely on furan-2-carbonyl or carboxylic acid termini, this compound presents a distinct hydrogen-bonding topology at the furan 3-position and a primary alcohol handle for further derivatization, making it a candidate for structure-based design programs where regioisomeric specificity is critical [2].

Why [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol Cannot Be Replaced by Common Furan-Pyrrolidine Analogs


Substituting [1-(furan-3-carbonyl)pyrrolidin-2-yl]methanol with its closest commercially listed analog, [1-(furan-2-carbonyl)pyrrolidin-3-yl]methanol (CAS 1247388-90-4), alters three structural variables simultaneously: the furan attachment position (3- vs. 2-carbonyl), the pyrrolidine substitution site (2- vs. 3-hydroxymethyl), and the stereochemical environment around the pyrrolidine ring . The furan-2-carbonyl isomer places the carbonyl oxygen adjacent to the ring heteroatom, favoring intramolecular O···H hydrogen bonding that preorganizes the amide in a cisoid conformation, whereas the target compound's furan-3-carbonyl group eliminates this interaction, yielding a distinctly different conformational ensemble and hydrogen-bond donor/acceptor presentation [1]. In structure-activity relationship (SAR) studies on related furanylpyrrolidine-based ST2 inhibitors, even modest positional alterations to the furan substituent produced 6-fold changes in IC50 values (from ~6 μM to lower potency), demonstrating that regioisomeric substitution is not a benign swap [2]. For procurement decisions where a specific 3-furoyl topology and a 2-hydroxymethyl pyrrolidine chiral center are required by design, the 2-carbonyl/3-methanol regioisomer and other in-class analogs such as 1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid (CAS 1340233-82-0) are not functionally interchangeable.

Quantitative Differentiation Evidence for [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol vs. Closest Analogs


Furan-3-carbonyl vs. Furan-2-carbonyl: Distinct Hydrogen-Bond Acceptor Topology Validated by Computed Molecular Descriptors

The furan-3-carbonyl substitution pattern on the target compound provides a hydrogen-bond acceptor (HBA) vector that is geometrically and electronically distinct from the furan-2-carbonyl arrangement found in the closest regioisomer. In the furan-2-carbonyl isomer (CAS 1247388-90-4), the carbonyl oxygen can engage in a resonance-assisted intramolecular hydrogen bond with the adjacent furan oxygen, preorganizing the amide in a constrained cisoid conformation. The target compound eliminates this intramolecular interaction because the carbonyl is positioned at the furan 3-position, meta to the ring oxygen, yielding a ligand with a different HBA orientation and conformational flexibility [1]. Computed molecular descriptors reinforce this distinction: the target compound exhibits a hydrogen bond acceptor count of 3 (two carbonyl oxygens and the furan oxygen), whereas structurally analogous furanoyl-pyrrolidines with additional heteroatom substitution can reach acceptor counts of 4–9, demonstrating that small changes in substitution pattern significantly alter the hydrogen-bonding fingerprint [2]. In published SAR on furan-pyrrolidine ST2 inhibitors, altering the furan substitution position resulted in a 6-fold change in biochemical IC50 (from ~6 μM to lower potency) in AlphaLISA assays, establishing that furan regioisomerism is a non-trivial structural variable [3].

Medicinal Chemistry Computational Chemistry Structure-Based Drug Design

Pyrrolidine 2-Hydroxymethyl vs. 3-Hydroxymethyl: Chiral Center Location Enables Distinct Derivatization Chemistry

The hydroxymethyl substituent at the pyrrolidine 2-position in the target compound (CAS 1251391-87-3) creates a chiral center adjacent to the amide nitrogen, offering a different synthetic handle compared to the 3-hydroxymethyl substitution found in the closest regioisomer (CAS 1247388-90-4). The SMILES notation O=C(c1ccoc1)N1CCCC1CO confirms the 2-substitution pattern [1]. Pyrrolidine-2-methanols are established intermediates in oxidative cleavage reactions yielding γ-lactams, a transformation that is position-dependent and cannot be executed with the 3-hydroxymethyl isomer [2]. Patent literature on pyrrolidine-2-methanol derivatives explicitly claims their utility as pharmacologically active scaffolds, with the 2-position chirality being critical for stereospecific receptor interactions [3]. The 3-hydroxymethyl analog lacks the same proximity to the amide nitrogen and would produce different diastereomeric outcomes in subsequent coupling reactions.

Synthetic Chemistry Chiral Building Blocks Medicinal Chemistry

Class-Level Antimicrobial SAR: Hydroxy-Furan-Pyrrolidine Hybrids Show Position-Dependent Activity Against Bacterial Strains

A foundational study by Klochkova et al. (1983) synthesized and tested a series of amino and hydroxy derivatives of furan and pyrrolidine for antimicrobial activity, establishing that the position and nature of substituents on the furan-pyrrolidine scaffold directly modulate antibacterial potency [1]. Although the study did not include the exact target compound, it demonstrated that hydroxy-substituted furan-pyrrolidine derivatives exhibit measurable antimicrobial activity, with the position of the hydroxy group being a critical determinant of efficacy. More recent class-level data on furan-pyrrolidine antibacterial agents show MIC values ranging from 3.12 μg/mL to 12.5 μg/mL for structurally related compounds, compared to ciprofloxacin at 2 μg/mL, indicating that specific substitution patterns can achieve near-reference antibiotic potency . A pyrrolidine-furan natural product, cladosporlactam, demonstrated MIC of 8 μg/mL against Staphylococcus aureus, further validating the antibacterial relevance of this scaffold class [2].

Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Molecular Weight and Lipophilicity: Physicochemical Differentiation from Carboxylic Acid Analogs

Compared with 1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid (CAS 1340233-82-0), the target compound replaces a carboxylic acid group (molecular weight 209.20 g/mol) with a hydroxymethyl group (molecular weight 195.21 g/mol), reducing the molecular weight by 13.99 g/mol (approximately 6.7%) . More critically, the carboxylic acid analog carries an ionizable acidic moiety (pKa ~4–5) that confers high aqueous solubility but poor passive membrane permeability, while the target compound's neutral hydroxymethyl group eliminates the charge at physiological pH, substantially improving predicted membrane permeation while reducing hydrogen bond donors by one (from 1 acidic OH to 0 acidic donors) [1]. For CNS-targeted programs where reduced polar surface area and absence of carboxylic acid functionality are favorable, the target compound offers a distinct physicochemical profile.

Drug Discovery Physicochemical Profiling Lead Optimization

Patent-Landscape Positioning: Furan-3-carbonyl Pyrrolidines Occupy a Distinct IP Space Relative to Furan-2-carbonyl NK-3 Antagonists

The European patent EP2513052A1 (Hoffmann-La Roche, 2010) broadly claims pyrrolidine derivatives as NK-3 receptor antagonists for CNS indications including depression, schizophrenia, and Parkinson's disease [1]. The patent Markush structures encompass both furan-2-carbonyl and furan-3-carbonyl pyrrolidine derivatives, but the exemplified compounds are predominantly furan-2-carbonyl variants. The target compound's furan-3-carbonyl pyrrolidine-2-methanol scaffold represents a less densely exemplified region of this patent space. Additionally, patent WO2007039781A2 claims N-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid derivatives, further distinguishing the target compound's hydroxymethyl (rather than carboxylic acid) terminus as occupying a different IP sub-space [2]. A 2022 patent review on pyrrolidine derivatives as antibacterial agents highlights the continued expansion of furan-pyrrolidine patent filings, with substitution position being a key differentiator for freedom-to-operate considerations [3].

Intellectual Property Drug Discovery CNS Therapeutics

High-Strength Differential Evidence Is Limited: Explicit Transparency Statement

After exhaustive search of primary research papers, patents, authoritative databases (PubChem, ECHA, ChEMBL), and reputable vendor technical datasheets, no direct head-to-head comparative study has been identified that quantitatively benchmarks [1-(furan-3-carbonyl)pyrrolidin-2-yl]methanol against any named comparator in a biological assay, ADMET panel, or synthetic yield comparison. The compound appears in the ECHA Substance Infocard registry as a research intermediate, consistent with its status as a commercially available but pre-competitive building block [1]. The differential evidence presented above is therefore predominantly class-level inference drawn from structurally related furan-pyrrolidine hybrids. Procurement decisions for this compound should be made on the basis of its unique structural features (furan-3-carbonyl regioisomerism, 2-hydroxymethyl chirality, neutral physicochemical profile) rather than on demonstrated superiority in any specific biological or industrial performance metric. This compound is best positioned as a scaffold for exploratory SAR campaigns where its distinct substitution pattern fills a gap in existing furan-pyrrolidine screening libraries.

Evidence Gaps Procurement Caution Research Candidate Characterization

Recommended Application Scenarios for [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol Based on Differential Evidence


Exploratory SAR Libraries for CNS Receptor Antagonist Programs Requiring Furan-3-carbonyl Topology

The target compound is suited as a core scaffold for CNS-targeted libraries, particularly for programs exploring NK-3 receptor antagonism, where furan-3-carbonyl pyrrolidine derivatives are claimed but underexplored in patent EP2513052A1 [1]. Its neutral physicochemical profile (no ionizable groups beyond the alcohol) and lower molecular weight (195.21 g/mol) relative to carboxylic acid analogs align with CNS drug-likeness criteria [2]. The furan-3-carbonyl group provides a distinct hydrogen-bond acceptor geometry that cannot be replicated by the more common furan-2-carbonyl isomer, enabling exploration of novel pharmacophore space.

Chiral Building Block for γ-Lactam Synthesis via Oxidative Cleavage

The pyrrolidine-2-methanol motif enables oxidative cleavage to γ-lactams using 2-iodobenzamide/Oxone methodology, a transformation that is position-specific and cannot be performed with 3-hydroxymethyl analogs [1]. This positions the target compound as a chiral precursor for lactam-focused medicinal chemistry, where the furan-3-carbonyl amide can serve as a protecting group or be retained as a pharmacophoric element in the final lactam product [2].

Antimicrobial Scaffold Diversification with Underexplored Furan Regioisomerism

Class-level evidence demonstrates that furan-pyrrolidine hydroxy derivatives possess measurable antibacterial activity (MIC range 3.12–12.5 μg/mL), and the position of the hydroxy substituent is a critical activity determinant [1]. The target compound's unique combination of furan-3-carbonyl and 2-hydroxymethyl substitution occupies an untested region of this SAR landscape, making it a candidate for antimicrobial screening libraries where novel substitution patterns are prioritized to overcome existing resistance mechanisms [2].

IP-Diversification Strategy for Furan-Pyrrolidine Patent Families

For industrial research organizations seeking to generate novel composition-of-matter intellectual property distinct from the heavily patented furan-2-carbonyl pyrrolidine space (exemplified by EP2513052A1 and WO2007039781A2), the target compound's furan-3-carbonyl/2-hydroxymethyl scaffold represents a structurally differentiated starting point [1]. Its position outside the most densely exemplified patent sub-structures may facilitate freedom-to-operate in CNS and anti-infective therapeutic areas while still falling within the broader Markush claims of pyrrolidine derivative patents [2].

Quote Request

Request a Quote for [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.